
2-(6-Chloropyridin-2-yl)-2-methylpropanal
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Overview
Description
2-(6-Chloropyridin-2-yl)-2-methylpropanal is an organic compound belonging to the pyridine family It is characterized by the presence of a chloropyridine moiety attached to a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of environmentally benign solvents and reagents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Chloropyridin-2-yl)-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-2-yl)methanol
- Methyl 2-(6-chloropyridin-2-yl)acetate
- (6-Chloropyridin-2-yl)methanamine
Uniqueness
The presence of both the chloropyridine and methylpropanal groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Biological Activity
2-(6-Chloropyridin-2-yl)-2-methylpropanal is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H12ClN and a molecular weight of 183.66 g/mol, features a chlorinated pyridine ring, which is significant in various biological interactions. The presence of the chloropyridine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Research indicates that compounds containing chlorinated pyridine structures often exhibit activity against multiple biological pathways, including:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The chloropyridine structure may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Antimicrobial Activity
Studies have demonstrated that chlorinated pyridine derivatives exhibit antimicrobial properties. For instance, research highlighted the effectiveness of similar compounds against various bacterial strains and fungi, suggesting that this compound could possess similar activities.
Microorganism | Inhibition Concentration (μg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
C. albicans | 64 |
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study: Cancer Cell Lines
A study assessed the effects of this compound on breast and colon cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HT-29 (Colon) | 20 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyridine ring and modifications to the aldehyde group can significantly influence the compound's efficacy and selectivity.
Comparative Analysis
A comparative analysis with structurally similar compounds revealed that:
- Chlorination Position : The position of chlorine substitution affects receptor binding affinity.
- Alkyl Chain Length : Variations in the alkyl chain length can modulate lipophilicity and membrane permeability.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H10ClNO/c1-9(2,6-12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
InChI Key |
SDSHJQUASHHTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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